molecular formula C28H23BrN2OS B2930934 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide CAS No. 533865-26-8

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide

Cat. No. B2930934
CAS RN: 533865-26-8
M. Wt: 515.47
InChI Key: ZFYXCGXPPRGPTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple aromatic rings and functional groups. The compound has a molecular weight of 515.47. More detailed structural analysis would require specific spectroscopic data such as NMR or IR spectra.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 515.47. More detailed physical and chemical properties would require specific experimental data such as melting point, solubility, etc.

Scientific Research Applications

Organic Synthesis

In the realm of organic synthesis, research explores novel methods and materials for facilitating reactions. For instance, a study by Ma et al. (2017) highlights the use of amide ligands derived from hydroxy-L-proline and methyl naphthalen-1-amine in copper-catalyzed coupling reactions. These reactions are crucial for producing pharmaceutically significant (hetero)aryl methylsulfones, showcasing how derivatives of naphthalene carboxamide can be pivotal in the synthesis of complex organic molecules (Ma et al., 2017).

Material Science

In material science, the focus is on creating novel materials with enhanced properties. For example, the development of nonfullerene electron transporting materials based on naphthalene diimide (NDI) derivatives for use in perovskite solar cells represents a significant advancement. Such materials contribute to achieving high power conversion efficiency and long-term stability, critical for the commercial viability of solar energy technologies. Jung et al. (2018) reported on a NDI-based small molecule that offers a promising route toward efficient and stable perovskite solar cells, demonstrating the material science applications of naphthalene derivatives (Jung et al., 2018).

Analytical Chemistry

In analytical chemistry, naphthalene derivatives are employed as probes and sensors due to their photophysical properties. The synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions are an example, where these compounds exhibit selective sensing capabilities towards specific ions. Gosavi-Mirkute et al. (2017) described the molecular recognition abilities of ligands towards transition metal ions, which can change color upon complexation, indicating their potential as chemosensors in various analytical applications (Gosavi-Mirkute et al., 2017).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use.

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . This compound, being an indole derivative, could also be a part of such future research.

Mechanism of Action

Mode of Action

The bromobenzyl group could potentially undergo nucleophilic substitution reactions , while the indole and naphthamide groups could engage in pi stacking and hydrogen bonding interactions with target proteins.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been known to interact with various signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .

Pharmacokinetics

The presence of both polar (indole and naphthamide groups) and nonpolar (bromobenzyl group) regions in the molecule suggests it may have a balanced lipophilicity, which could potentially enhance its bioavailability .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the bromine atom in the bromobenzyl group could potentially be sensitive to displacement under certain conditions .

properties

IUPAC Name

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2OS/c29-24-13-9-20(10-14-24)19-33-27-18-31(26-8-4-3-7-25(26)27)16-15-30-28(32)23-12-11-21-5-1-2-6-22(21)17-23/h1-14,17-18H,15-16,19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYXCGXPPRGPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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